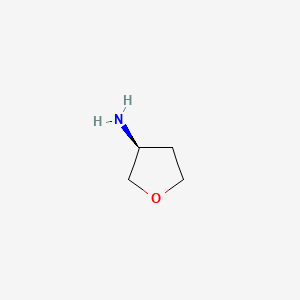

(S)-3-Aminotetrahydrofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPHRQMEIYLZFZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104530-79-2 | |

| Record name | (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Aminotetrahydrofuran chemical structure and stereochemistry

An In-depth Technical Guide to (S)-3-Aminotetrahydrofuran: Structure, Stereochemistry, and Synthetic Applications

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the pursuit of molecular specificity is paramount. Chiral building blocks—molecules with a defined three-dimensional arrangement—are the cornerstone of designing potent and selective therapeutics. Among these, this compound has emerged as a particularly valuable scaffold. This saturated heterocyclic amine is not merely a synthetic intermediate; it is a versatile architectural element that imparts crucial physicochemical properties to active pharmaceutical ingredients (APIs).[1][2] Its tetrahydrofuran (THF) ring often serves as a bioisosteric replacement for phenyl groups, enhancing metabolic stability and aqueous solubility, while the stereodefined amine provides a critical anchor for targeted molecular interactions.[3]

This guide offers a detailed examination of this compound, intended for researchers, chemists, and drug development professionals. We will dissect its core chemical structure, elucidate the principles governing its stereochemistry, explore established enantioselective synthetic routes, and highlight its application in the synthesis of clinically relevant molecules.

Core Chemical Structure and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring an oxygen atom at position 1 and a chiral amine-substituted carbon at position 3. Its formal IUPAC name is (3S)-oxolan-3-amine.[4] The molecule's structure combines the polarity of an ether and a primary amine with the conformational flexibility of the THF ring, characteristics that are highly desirable in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | PubChem[4] |

| Molecular Weight | 87.12 g/mol | PubChem[4] |

| CAS Number | 104530-79-2 | ChemicalBook[2] |

| Appearance | Off-white to brown crystalline powder or flakes | ChemicalBook[2] |

| Boiling Point | 125.6 ± 33.0 °C (Predicted) | LookChem[5] |

| Density | 0.997 ± 0.06 g/cm³ (Predicted) | LookChem[5] |

| pKa | 8.90 ± 0.20 (Predicted) | LookChem[5] |

| XLogP3 | -0.7 | LookChem[5] |

These properties, particularly its low molecular weight, favorable pKa for physiological conditions, and negative LogP indicating hydrophilicity, make it an attractive starting point for fragment-based drug discovery and lead optimization.

The Decisive Factor: Stereochemistry and the (S)-Configuration

The biological activity of a chiral molecule is intrinsically linked to its absolute configuration. The carbon atom at the 3-position (C3) of the aminotetrahydrofuran ring is a stereocenter, as it is bonded to four different substituents: a hydrogen atom, an amino group, and two distinct carbon pathways within the ring (C2-O and C4-C5). This chirality gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers.

The assignment of the (S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules , a systematic method for ranking substituents around a chiral center.[6][7]

Application of CIP Rules to 3-Aminotetrahydrofuran:

-

Identify Substituents: The four groups attached to the C3 stereocenter are:

-

-NH₂ (amino group)

-

-H (hydrogen atom)

-

-CH₂-O- (the C2 atom and its connection to the ring oxygen)

-

-CH₂- (the C4 atom of the ring)

-

-

Assign Priorities: Priority is assigned based on the atomic number (Z) of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.[8][9][10]

-

Priority 1: The Nitrogen atom of the -NH₂ group (Z=7).

-

Priority 2: The Oxygen atom (Z=8) is one atom away from C2. The C2 atom itself (Z=6) has a higher priority than the C4 atom (Z=6) because it is bonded to this oxygen. Therefore, the -CH₂-O- path receives higher priority.

-

Priority 3: The C4 atom path (-CH₂-).

-

Priority 4: The Hydrogen atom (Z=1).

-

-

Orient and Trace: The molecule is oriented so that the lowest priority group (Priority 4, -H) points away from the viewer. The path is then traced from Priority 1 → Priority 2 → Priority 3. For this compound, this path traces a counter-clockwise direction, leading to the designation (S), from the Latin sinister for left.[6][10]

Enantioselective Synthesis: Pathways to Purity

The synthesis of enantiomerically pure this compound is a critical challenge. Racemic mixtures are often less effective and can introduce off-target effects, making enantioselective synthesis a regulatory and scientific necessity. Several routes have been established, often leveraging the chiral pool—readily available, inexpensive enantiopure starting materials from nature.

Key Synthetic Strategy: From L-Aspartic Acid

One of the most well-documented and scalable approaches begins with the natural amino acid L-aspartic acid.[11][12] This multi-step synthesis leverages the inherent stereochemistry of the starting material to establish the desired (S)-configuration in the final product.

Exemplary Protocol: Synthesis via L-Aspartic Acid

The following protocol is a conceptual summary of the key transformations described in the literature.[11]

-

Acylation (Amine Protection): L-aspartic acid is first treated with an acylating agent (e.g., benzoyl chloride) under basic conditions. This protects the amine functionality, preventing it from interfering in subsequent steps and directing the chemistry to the carboxylic acid groups.

-

Esterification: The two carboxylic acid groups of the acylated intermediate are converted to methyl or ethyl esters by reaction with the corresponding alcohol under acidic catalysis. This increases the reactivity of the carbonyl carbons for the subsequent reduction.

-

Reduction: The diester is reduced to a diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid. This step is critical and converts the two ester groups into primary alcohols, forming an (S)-2-acylamino-1,4-butanediol intermediate. The industrial scalability of this step can be challenging due to the hazardous nature of reagents like LiAlH₄.[13]

-

Cyclization: The diol is induced to cyclize under acidic conditions (e.g., H₂SO₄) or by converting one hydroxyl group into a better leaving group (e.g., a tosylate) followed by intramolecular nucleophilic attack by the other hydroxyl group. This Williamson ether synthesis-type reaction forms the protected aminotetrahydrofuran ring.

-

Hydrolysis and Salt Formation: The acyl protecting group is removed via hydrolysis (e.g., refluxing with aqueous NaOH or HCl).[14] The reaction mixture is then acidified with hydrochloric acid to yield the more stable and easily handled this compound hydrochloride salt.[11][14]

This route, while robust, involves multiple steps and requires careful control of reaction conditions to maintain enantiomeric purity. Alternative strategies, such as those starting from L-methionine or employing chiral resolutions of racemic 3-aminotetrahydrofuran, are also utilized depending on the desired scale and available resources.[12]

Core Applications in Drug Development

The defined stereochemistry and favorable properties of this compound make it a privileged scaffold in pharmaceutical research. Its incorporation into a drug candidate can significantly influence binding affinity, selectivity, and pharmacokinetic profiles.

-

HIV-1 Protease Inhibitors: The aminotetrahydrofuran moiety has been successfully incorporated as a P2 ligand in the design of potent HIV-1 protease inhibitors. The specific (S)-configuration is crucial for fitting into the active site of the viral enzyme, establishing key hydrogen bonding and hydrophobic interactions that lead to potent inhibition.[12]

-

11β-HSD1 Inhibitors: this compound hydrochloride serves as a key intermediate in the synthesis of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[14] This enzyme is a therapeutic target for metabolic syndrome, type 2 diabetes, and obesity. The stereochemistry of the amine is essential for achieving high affinity and selectivity for the enzyme's active site.

-

Antithrombotic Agents: Derivatives such as (S)-3-amino-tetrahydrofuran-3-carboxylic acid are precursors to compounds with antithrombotic properties. These agents are developed to prevent and treat conditions caused by blood clots. The rigid, chiral core helps to orient other functional groups correctly for interaction with targets like Factor Xa.[15]

-

EGFR Inhibitors: While not always a direct precursor, the related (S)-tetrahydrofuran-3-ol is a building block for third-generation EGFR inhibitors used in cancer therapy, such as Afatinib.[16] This highlights the broader utility of the chiral 3-substituted THF scaffold in oncology.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated molecular tool that enables the construction of stereochemically precise and biologically active molecules. Its unique combination of a hydrophilic heterocyclic core and a stereodefined primary amine provides a powerful platform for medicinal chemists to enhance drug-like properties and achieve potent, selective target engagement. A thorough understanding of its structure, the principles of its stereochemistry, and the nuances of its enantioselective synthesis is fundamental for any scientist or researcher working at the forefront of pharmaceutical development. As the demand for more specific and effective medicines grows, the importance of chiral building blocks like this compound will only continue to increase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 104530-79-2 [chemicalbook.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. psiberg.com [psiberg.com]

- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 8. myheplus.com [myheplus.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 14. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]

- 15. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to (S)-3-Aminotetrahydrofuran: NMR, IR, and MS Analysis

Introduction

(S)-3-Aminotetrahydrofuran is a vital chiral building block in modern drug development and chemical synthesis.[1] Its utility stems from the unique spatial arrangement of its primary amine and ether functionalities within a constrained five-membered ring system. For researchers and quality control professionals, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven protocols for reliable data acquisition. The molecular formula for this compound is C₄H₉NO, and its molecular weight is approximately 87.12 g/mol .[2]

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of (S)-3-Aminotetrahydrofuran

(S)-3-Aminotetrahydrofuran, a cornerstone in modern medicinal chemistry, stands as a testament to the evolution of synthetic strategy and the pursuit of molecular chirality. This guide delves into the historical context of its discovery and the development of elegant and efficient synthetic routes that have enabled its widespread use in the pharmaceutical industry. For researchers and drug development professionals, understanding the genesis of this critical building block provides valuable insights into the principles of asymmetric synthesis and process development.

Introduction: The Significance of a Chiral Building Block

This compound is a chiral heterocyclic amine that has garnered significant attention as a "privileged scaffold" in drug discovery. Its rigid tetrahydrofuran ring constrains the conformation of the amino substituent, presenting a well-defined vector for interaction with biological targets. This structural feature, combined with its favorable physicochemical properties, has led to its incorporation into a multitude of clinical candidates and marketed drugs, particularly in the development of treatments for cardiovascular diseases and viral infections. The IUPAC name for this compound is (3S)-oxolan-3-amine[1].

The Dawn of an Essential Intermediate: Early Synthetic Approaches

While the precise moment of the "discovery" of this compound in its enantiomerically pure form is not pinpointed to a single event, its emergence is intrinsically linked to the broader development of methods for synthesizing chiral cyclic ethers and amines. Early synthetic efforts often focused on racemic mixtures or required challenging resolutions. A notable early report in the Journal of the Chemical Society, Chemical Communications in 1987 laid the groundwork for accessing optically active cyclic ether derivatives of amino acids, signaling a growing interest in such structures[2].

The initial forays into the asymmetric synthesis of 3-aminotetrahydrofuran derivatives often relied on the "chiral pool," utilizing readily available, enantiomerically pure starting materials from nature. This approach circumvents the need for asymmetric catalysis in the key stereocenter-defining step, instead leveraging the inherent chirality of the starting material.

Harnessing Nature's Chirality: Synthesis from Amino Acids

Two of the most prominent and industrially viable routes to this compound originate from the natural amino acids L-aspartic acid and L-methionine. These methods are celebrated for their efficiency and the high enantiomeric purity of the final product, often achievable without the need for chromatographic purification[3].

The L-Aspartic Acid Route

A well-established and scalable synthesis of this compound hydrochloride commences with L-aspartic acid. This multi-step process elegantly transforms the amino acid into the desired chiral cyclic amine.[2][4]

Key Transformation Steps:

-

Acylation: The amino group of L-aspartic acid is protected, typically with a benzoyl group, to prevent side reactions in subsequent steps.

-

Esterification: The two carboxylic acid functionalities are converted to their corresponding esters, usually methyl or ethyl esters, to facilitate the subsequent reduction.

-

Reduction: The ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride or sodium borohydride.

-

Cyclization: The resulting diol undergoes an intramolecular cyclization to form the tetrahydrofuran ring. This step is often acid-catalyzed.

-

Hydrolysis: The protecting group on the amine is removed.

-

Salt Formation: The final product is isolated as a stable hydrochloride salt.

The following diagram illustrates the synthetic pathway from L-aspartic acid:

Figure 1: Synthetic pathway from L-Aspartic Acid.

Experimental Protocol: Synthesis of this compound Hydrochloride from L-Aspartic Acid [2]

-

Acylation: To a solution of L-aspartic acid in aqueous sodium hydroxide, benzoyl chloride is added portion-wise while maintaining the pH. The resulting N-benzoyl-L-aspartic acid is precipitated by acidification.

-

Esterification: The N-benzoyl-L-aspartic acid is dissolved in methanol, and thionyl chloride is added dropwise at low temperature. The reaction is refluxed to afford the dimethyl ester.

-

Reduction & Cyclization: The crude dimethyl ester is dissolved in a suitable solvent (e.g., THF) and added to a suspension of a reducing agent like sodium borohydride. The reaction mixture is heated, leading to both the reduction of the esters and subsequent intramolecular cyclization.

-

Hydrolysis & Salt Formation: The protecting group is removed under acidic conditions, and the final product is isolated as the hydrochloride salt by precipitation from a suitable solvent system.

| Step | Reagents | Typical Yield | Key Considerations |

| Acylation | Benzoyl chloride, NaOH | >90% | Control of pH is crucial for selective N-acylation. |

| Esterification | Methanol, Thionyl chloride | >95% | Anhydrous conditions are necessary to prevent hydrolysis of thionyl chloride. |

| Reduction & Cyclization | Sodium borohydride, THF | Variable | The choice of reducing agent and reaction conditions can influence the yield and purity. |

| Hydrolysis & Salt Formation | HCl | >85% | The final product is often purified by recrystallization. |

The L-Methionine Pathway

An alternative and equally effective approach utilizes L-methionine as the chiral starting material[3]. This route also involves a series of chemical transformations to construct the tetrahydrofuran ring and install the amino group with the correct stereochemistry. While specific details of the industrial processes are often proprietary, the general strategy involves the conversion of the methionine side chain into a precursor suitable for cyclization.

Alternative Synthetic Strategies: Expanding the Toolbox

Beyond the chiral pool approach, other synthetic methodologies have been developed to access this compound and its derivatives. These methods often involve asymmetric catalysis or the resolution of racemic mixtures.

One such method starts with (S)-3-hydroxytetrahydrofuran. This chiral alcohol can be converted to the corresponding amine via a two-step sequence involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an azide source and subsequent reduction[4]. However, the availability of the starting material and the use of potentially hazardous reagents like sodium azide are key considerations for large-scale production[4].

The following diagram outlines this alternative synthetic route:

Figure 2: Synthesis from (S)-3-Hydroxytetrahydrofuran.

It is important to note that the reaction with azide proceeds with inversion of stereochemistry (SN2 mechanism), leading to the (R)-enantiomer of the azide, which is then reduced to the (R)-amine. To obtain the (S)-amine, one would need to start with (R)-3-hydroxytetrahydrofuran.

Conclusion: A Legacy of Innovation

The history of this compound is a compelling narrative of chemical ingenuity. From early academic explorations of chiral heterocycles to the development of robust, industrial-scale syntheses, the journey of this molecule mirrors the progress in asymmetric synthesis. The routes from L-aspartic acid and L-methionine, in particular, exemplify the power of the chiral pool approach, providing a cost-effective and reliable supply of this vital building block. As drug discovery continues to demand novel molecular architectures with precise stereochemical control, the lessons learned from the synthesis of this compound will undoubtedly continue to inspire the next generation of synthetic chemists.

References

- 1. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

(S)-3-Aminotetrahydrofuran: A Technical Guide to a Privileged Chiral Building Block in Modern Drug Discovery

Abstract

(S)-3-Aminotetrahydrofuran has emerged as a cornerstone chiral building block for the synthesis of complex pharmaceutical agents. Its stereodefined structure, incorporating a hydrophilic ether and a reactive primary amine, offers a unique combination of properties that are highly sought after in medicinal chemistry. The tetrahydrofuran (THF) ring is considered a privileged scaffold, capable of engaging in crucial hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and modulating physicochemical properties. This guide provides an in-depth analysis of this compound, covering its synthesis, key chemical transformations, and strategic applications in the development of groundbreaking therapeutics. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of the Tetrahydrofuran Scaffold

The pursuit of novel chemical entities with superior efficacy and safety profiles is the driving force of pharmaceutical research. In this context, the selection of appropriate building blocks is paramount. This compound is a premier example of a chiral building block that imparts desirable characteristics to a final drug molecule. The tetrahydrofuran moiety is not merely a passive linker; its oxygen atom can act as a hydrogen bond acceptor, a feature expertly exploited in the design of potent enzyme inhibitors.[1][2] This ability to form strong, directional interactions with the backbones of protein targets, such as in HIV protease, has led to the development of highly successful drugs.[2] This guide will dissect the essential technical aspects of this compound, providing a robust framework for its effective utilization.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is critical for its successful application in synthesis. This compound is commercially available as a free base, a hydrochloride salt, or a tosylate salt, with the choice depending on the required stability and reaction conditions.[3][4]

| Property | Value | Source(s) |

| IUPAC Name | (3S)-oxolan-3-amine | [5] |

| CAS Number | 104530-79-2 | [3][5] |

| Molecular Formula | C₄H₉NO | [5][6][7] |

| Molecular Weight | 87.12 g/mol | [5][6][7] |

| Boiling Point | ~125.6 °C (Predicted) | [3] |

| Density | ~1.012 g/mL at 25 °C | [7] |

| pKa | ~8.90 (Predicted) | [3] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Canonical SMILES | C1COC[C@H]1N | [5] |

| InChIKey | MIPHRQMEIYLZFZ-BYPYZUCNSA-N | [5][7] |

Stereoselective Synthesis of this compound

The enantiomeric purity of this building block is critical to its function. Several scalable, stereoselective synthetic routes have been developed, starting from readily available chiral pool materials. The choice of a specific route often depends on factors like cost, scale, and tolerance for hazardous reagents.

Key Synthetic Pathways

Two predominant pathways for the synthesis of this compound have been established in the literature:

-

From L-Aspartic Acid: This is a robust, multi-step synthesis that leverages a cheap and abundant chiral starting material.[9][10] The process typically involves six key transformations: acylation, esterification, reduction of the carboxylic acids to diols, acid-catalyzed cyclization to form the THF ring, hydrolysis of the protecting group, and final salt formation.[9] This method avoids the use of explosive azide intermediates, making it more amenable to industrial-scale production.

-

From (S)-3-Hydroxytetrahydrofuran: This route offers a high-yielding conversion but involves more hazardous reagents.[11] The process begins with the activation of the hydroxyl group, often via tosylation. This is followed by an SN2 displacement with sodium azide to introduce the nitrogen functionality with inversion of stereochemistry. The resulting azide is then reduced to the desired primary amine, typically through catalytic hydrogenation. The primary drawback of this route is the use of highly toxic sodium azide and the generation of a potentially explosive azide intermediate, which requires stringent safety protocols.[11]

Caption: Major synthetic routes to this compound.

Core Reactions and Applications in Drug Design

As a primary amine, this compound undergoes a wide range of chemical transformations, making it a versatile scaffold for library synthesis and lead optimization.

Fundamental Transformations

The primary amine handle is readily functionalized through several key reactions:

-

N-Acylation: Formation of amides via reaction with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. This is one of the most common methods for incorporating the scaffold.[12][13]

-

N-Sulfonylation: Reaction with sulfonyl chlorides to produce stable sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Caption: Key reactions of this compound.

Case Study: HIV Protease Inhibitors (Darunavir)

The development of potent HIV-1 protease inhibitors is a triumph of structure-based drug design. The FDA-approved drug Darunavir features a critical bis-tetrahydrofuran (bis-THF) ligand.[2] While not this compound itself, its structural cousin, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is used. The underlying principle is the same: the oxygen atoms of the THF rings act as potent hydrogen bond acceptors. This interaction is with the backbone NH groups of Asp29 and Asp30 in the protease active site. This "backbone binding" strategy creates highly potent inhibitors that are less susceptible to resistance mutations, which often occur in the enzyme's side chains.[2] The use of (S)-3-aminotetrahydrofuranyl urethane was a key discovery that informed this design philosophy.[1]

Case Study: Antifungal Agents (Posaconazole)

Posaconazole is a broad-spectrum triazole antifungal agent. Its complex structure includes a substituted tetrahydrofuran ring, which is crucial for its activity.[14][15] The synthesis of Posaconazole involves the coupling of a key chiral THF subunit with an aryl piperazine amine.[16] Although industrial syntheses may use different precursors, the fundamental importance of the stereodefined THF core, exemplified by molecules like this compound, is a recurring theme in the synthesis of such complex heterocyclic drugs.[16][17]

Field-Proven Experimental Protocols

The following protocols are representative methodologies. Researchers should note that optimization for specific substrates may be required.

Protocol 1: Representative N-Acylation with an Acyl Chloride

This protocol describes a standard procedure for forming an amide bond, a cornerstone reaction for utilizing this compound. The causality behind the choice of reagents is critical: a tertiary amine base (e.g., triethylamine) is used to quench the HCl byproduct, preventing the protonation and deactivation of the starting amine. Anhydrous conditions prevent the hydrolysis of the reactive acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize side reactions.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition helps maintain temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid chloride and HCl), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Protocol 2: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric excess (e.e.) of the building block is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.

Methodology:

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column. Common choices for amines include columns based on polysaccharide derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Sample Preparation: Prepare a dilute solution of this compound (or its derivative) in the mobile phase solvent (approx. 1 mg/mL).

-

Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to reduce peak tailing and improve resolution.

-

Analysis:

-

Inject a sample of the racemic compound first to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the sample of the (S)-enantiomer.

-

Integrate the peak areas for both enantiomers.

-

-

Calculation: Calculate the enantiomeric excess using the formula:

-

e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

-

Conclusion and Future Outlook

This compound is more than just a simple cyclic amine; it is a strategically valuable chiral building block that has proven its worth in numerous drug discovery programs. Its unique structural and electronic properties, particularly the ability of the THF oxygen to form key hydrogen bonds, make it a privileged scaffold for targeting a variety of enzymes and receptors. The well-established synthetic routes and predictable reactivity profile ensure its reliable supply and application. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, stereochemically defined building blocks like this compound will undoubtedly grow, solidifying its role as an indispensable tool in the medicinal chemist's arsenal.

References

- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-Tetrahydrofuran-3-amine hydrochloride | 204512-95-8 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3-氨基四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS 111769-26-7: (R)-3-Aminotetrahydrofuran | CymitQuimica [cymitquimica.com]

- 9. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. longdom.org [longdom.org]

- 16. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 17. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of Tetrahydrofurans: Strategies, Mechanisms, and Protocols for Drug Development

Abstract

The tetrahydrofuran (THF) scaffold is a privileged structural motif, prominently featured in a vast array of natural products and clinically significant pharmaceuticals.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, influencing solubility, metabolic stability, and binding affinity through hydrogen bond interactions.[4] For researchers in drug development, mastering the synthesis of substituted THFs is not merely an academic exercise but a critical necessity for accessing novel chemical matter. This guide provides an in-depth exploration of the core synthetic strategies for constructing the THF ring system, framed from the perspective of a seasoned application scientist. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, explain the causal logic behind procedural choices, and furnish detailed, field-tested protocols. Our focus remains on providing actionable insights that empower chemists to select and execute the most effective synthetic routes for their specific molecular targets.

The Strategic Importance of the Tetrahydrofuran Moiety

The THF ring is more than a simple cyclic ether; it is a cornerstone of medicinal chemistry. Found in natural products with potent biological activities—ranging from the anticancer Annonaceous acetogenins to polyether antibiotics—the THF core is a testament to nature's synthetic ingenuity.[1][3] In synthetic pharmaceuticals, its incorporation is a deliberate strategic choice. For instance, the 3-(S)-tetrahydrofuranyl urethane moiety is a critical P2 ligand in the HIV protease inhibitor Amprenavir, enhancing its potency.[4] The oxygen atom of the THF ring can serve as a crucial hydrogen bond acceptor, locking a molecule into the desired conformation within a biological target's binding site.[4] This unique combination of structural rigidity, favorable physicochemical properties, and synthetic accessibility makes the THF motif a high-value target for synthetic chemists.

Foundational Synthetic Strategies: Intramolecular Cyclizations

The most direct and conceptually simple path to the THF core involves the intramolecular cyclization of a linear precursor. The choice of strategy is dictated by the available starting materials and the desired substitution pattern.

Acid-Catalyzed Dehydration of 1,4-Diols

The acid-catalyzed dehydration of 1,4-butanediol is a major industrial route to unsubstituted THF, highlighting the fundamental reactivity that can be harnessed for more complex systems.[5] For substituted THFs, this method relies on the intramolecular nucleophilic attack of a hydroxyl group onto a protonated alcohol, which then departs as a water molecule.

Causality and Control: The success of this reaction hinges on favoring the 5-exo-tet cyclization pathway, which is kinetically and thermodynamically preferred for forming a five-membered ring.

-

Acid Choice: Strong, non-nucleophilic acids like sulfuric acid or tosylic acid are typically employed to promote the reaction without competing side reactions.

-

Stereochemical Outcome: The reaction often proceeds through an SN2-like mechanism, leading to inversion of stereochemistry at the carbon bearing the leaving group. However, SN1 pathways can occur with sterically hindered substrates, potentially leading to racemization.

The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate (CAN) at room temperature provides a high-yielding and stereoselective alternative for creating THF derivatives.[6]

Intramolecular Williamson Ether Synthesis

A cornerstone of ether synthesis, the intramolecular Williamson reaction provides a reliable route to THFs. This method involves a 1,4-halo- or sulfonate-alcohol, where the alkoxide, formed by deprotonation with a base, displaces the tethered leaving group.

Causality and Control: This is a classic SN2 reaction, and its efficiency is governed by established principles.

-

Leaving Group: The choice of leaving group is critical. Iodides are the most reactive, followed by bromides, chlorides, and sulfonates (e.g., tosylates, mesylates). The better the leaving group, the milder the conditions required.

-

Base Selection: A non-nucleophilic base, such as sodium hydride (NaH), is essential to prevent intermolecular side reactions. The base must be strong enough to fully deprotonate the alcohol.

-

Stereointegrity: As a pure SN2 process, this reaction proceeds with complete inversion of configuration at the electrophilic carbon, making it a powerful tool for stereocontrolled synthesis.

Modern and Catalytic Approaches to THF Synthesis

While classical methods are robust, modern organic synthesis has introduced a suite of powerful catalytic and stereoselective reactions that offer enhanced efficiency, selectivity, and functional group tolerance.

Cycloetherification and Oxy-Michael Additions

Intramolecular additions of alcohols to activated double bonds are highly effective for constructing THF rings.

-

Oxa-Michael Addition: For substrates like ε-hydroxy-α,β-unsaturated ketones, an intramolecular conjugate addition (Oxa-Michael reaction) can be catalyzed by a base or a bifunctional organocatalyst, providing excellent enantioselectivities.[6] This method is powerful for creating highly functionalized THFs with controlled stereochemistry.

-

Metal-Catalyzed Hydroalkoxylation: Transition metals, particularly platinum, gold, and palladium, can catalyze the intramolecular addition of an alcohol across an unactivated alkene. The choice of catalyst and ligand is crucial for achieving high regioselectivity (5-exo vs. 6-endo cyclization).

Annulation and Cycloaddition Strategies

[3+2] Annulation reactions have emerged as a powerful method for assembling the five-membered THF ring from two smaller components.[1][7]

Causality and Control: These reactions involve the formal cycloaddition of a three-atom component (often a 1,3-dipole equivalent) and a two-atom component (a dipolarophile).

-

Epoxide-Alkene Annulation: Lewis acids like AlCl₃ can promote the formal [3+2] cycloaddition between an epoxide (acting as the three-atom component after ring-opening) and an alkene, offering a direct route to substituted THFs.[7]

-

Carbonyl Ylides: Carbonyl ylides, generated from precursors like α-iodo silylethers in the presence of SmI₂, can undergo highly diastereoselective [3+2] cycloadditions with unactivated alkenes.[1]

The diagram below illustrates the general concept of a Lewis acid-mediated [3+2] annulation.

Caption: Generalized workflow for a Lewis acid-catalyzed [3+2] annulation to synthesize THFs.

Detailed Experimental Protocols

To bridge theory and practice, this section provides detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Stereoselective THF Synthesis via Intramolecular Epoxide Opening

This protocol is adapted from methodologies frequently used in natural product synthesis, where an alcohol nucleophile opens a tethered epoxide.[1]

Objective: To synthesize a 2,5-disubstituted tetrahydrofuran with high diastereoselectivity.

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize the precursor, a (4S,5R)-5,6-epoxyhex-1-en-4-ol, using a Sharpless Asymmetric Epoxidation on the corresponding dienol.

-

Reaction Setup: To a solution of the epoxy-alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere at 0 °C, add camphorsulfonic acid (CSA, 0.1 mmol, 10 mol%).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes, using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Workup: Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired tetrahydrofuran derivative.

Self-Validation: The high diastereoselectivity of this reaction is a key validation point. The stereochemistry of the product should be confirmed by NMR spectroscopy (NOE analysis) and compared to literature values for analogous systems.

Protocol 2: Industrial Synthesis via 1,4-Butanediol Dehydration

This protocol outlines the principles of the large-scale industrial production of unsubstituted THF.[5][8]

Objective: To produce tetrahydrofuran from 1,4-butanediol.

Step-by-Step Methodology:

-

Reactor Charging: Charge an acid-resistant reactor with a 22% aqueous solution of sulfuric acid.[8]

-

Feed Addition: Heat the reactor to 100 °C. Continuously feed 1,4-butanediol into the reactor at a controlled rate.

-

Distillation: Maintain the temperature at the top of the distillation column at approximately 80 °C.[8] The THF-water azeotrope will distill off.

-

Collection: Collect the distillate, which will be an aqueous solution containing approximately 80% tetrahydrofuran.[8]

-

Purification: Further purify the collected THF by subsequent distillation steps to remove water and any byproducts, yielding high-purity THF.

Data Summary Table:

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

| Diol Dehydration | 1,4-Diol, H₂SO₄ | 100-120 °C | Cost-effective, scalable | Harsh conditions, limited to simple THFs |

| Williamson Ether | Halohydrin, NaH | 0 °C to RT | High yield, stereospecific | Requires pre-functionalization |

| Epoxide Opening | Epoxy-alcohol, Acid | 0 °C to RT | High stereocontrol | Substrate synthesis can be multi-step |

| [3+2] Annulation | Epoxide, Alkene, LA | -78 °C to RT | Convergent, builds complexity | Catalyst-dependent, can have regioselectivity issues |

Conclusion and Future Outlook

The synthesis of the tetrahydrofuran ring system is a mature yet continually evolving field. While classical methods like intramolecular cyclizations remain indispensable for their reliability and predictability, modern catalytic approaches, including photoredox and dual catalysis systems, are opening new frontiers.[6] These emerging methods allow for the direct C-H functionalization of simple ethers or the enantioselective synthesis of complex THF cores from abundant hydrocarbon feedstocks, pushing the boundaries of efficiency and sustainability.[6] For the drug development professional, a deep understanding of both the foundational and cutting-edge strategies is paramount for the rapid and innovative synthesis of next-generation therapeutics.

References

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 6. Tetrahydrofuran synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 5 production methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

A Technical Guide to Sourcing Enantiomerically Pure (S)-3-Aminotetrahydrofuran for Pharmaceutical Research and Development

This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement of enantiomerically pure (S)-3-Aminotetrahydrofuran. The focus is on ensuring the quality, reliability, and suitability of commercial sources for this critical pharmaceutical intermediate.

Executive Summary: The Criticality of Enantiopurity in this compound

This compound is a vital chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its tetrahydrofuran motif is a common feature in a variety of bioactive molecules, including those with potential as drug candidates.[2] The stereochemistry at the C3 position is paramount, as different enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[3] For instance, the related (R)-3-aminotetrahydrofuran is a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.[4] Consequently, sourcing this compound with the highest possible enantiomeric purity is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the key considerations for selecting a reliable supplier and validating the chiral purity of this essential reagent.

Assessing Enantiomeric Purity: Methodologies and Protocols

The confirmation of enantiomeric excess (% ee) is a non-negotiable step in the quality control of this compound. The two most prevalent and reliable techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely considered the gold standard for determining enantiomeric purity due to its high resolution and the availability of a wide array of chiral stationary phases (CSPs).[5] The separation is based on the differential interaction of the enantiomers with the CSP, leading to distinct retention times.[3]

Experimental Protocol: Chiral HPLC for this compound

-

System Preparation:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based chiral column, such as Chiralpak® or Chiralcel®, is often effective for separating chiral amines. A common choice would be a column like Chiralcel® OD-H.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For primary amines, the addition of a small amount of an amine modifier like diethylamine (DEA) or trifluoroacetic acid (TFA) can improve peak shape and resolution.[6] A typical starting mobile phase could be Hexane:Isopropanol:DEA (80:20:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a wavelength where the compound has some absorbance (e.g., 210-220 nm), or a more universal detector like a Corona Charged Aerosol Detector (CAD) if UV absorbance is poor.

-

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

If analyzing the hydrochloride or tosylate salt, ensure it is fully dissolved. It may be necessary to neutralize the salt to the free base for better chromatography on certain columns.

-

Prepare a racemic standard of 3-Aminotetrahydrofuran to establish the retention times of both the (S) and (R) enantiomers.

-

-

Analysis and Data Interpretation:

-

Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.

-

Inject the this compound sample.

-

Integrate the peak areas for both the major (S) enantiomer and any minor (R) enantiomer present.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can also be employed to determine enantiomeric purity, typically through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[2] CSAs form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[7]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the sample alone.

-

To the same NMR tube, add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral acid like Mosher's acid.

-

Gently mix the contents of the NMR tube.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the mixture.

-

The interaction with the CSA should induce chemical shift non-equivalence for one or more protons of the (S) and (R) enantiomers. Look for a splitting of a previously sharp singlet or doublet into two distinct signals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the (S) and (R) enantiomers.

-

The ratio of the integrals directly corresponds to the enantiomeric ratio.

-

Calculate the enantiomeric excess (% ee) from this ratio.

-

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound in various forms (free base, hydrochloride salt, tosylate salt) and purities. The choice of supplier should be based on a combination of stated purity, available documentation, lot-to-lot consistency, and scale-up capability.

| Supplier | Product Name(s) | Available Forms | Stated Purity | CAS Number |

| Sigma-Aldrich (Merck) | This compound tosylate | Tosylate Salt | 97% | 104530-80-5 |

| 3-Aminotetrahydrofuran (racemic) | Free Base | 95% | 88675-24-5 | |

| SynQuest Laboratories | (3S)-Oxolan-3-amine | Free Base | 97% | Not specified for (S) |

| J&W Pharmlab | (S)-Tetrahydro-furan-3-ylamine | Free Base | 96% | Not specified |

| Matrix Scientific | This compound | Free Base | Not specified | Not specified |

| BLD Pharm | (S)-Tetrahydrofuran-3-amine hydrochloride | Hydrochloride Salt | Not specified | 204512-95-8[8] |

| MedchemExpress | (S)-Tetrahydrofuran-3-ylamine | Free Base | Not specified | Not specified[1] |

This table is not exhaustive and is intended as a starting point for supplier evaluation. Purity and availability are subject to change by lot.

A Workflow for Supplier Selection and Qualification

Selecting a supplier for a critical raw material like enantiomerically pure this compound requires a systematic approach. The following workflow is recommended:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]

- 3. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 4. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis of (S)-3-Aminotetrahydrofuran from L-aspartic acid

An Application Note and Detailed Protocol for the

Introduction

(S)-3-Aminotetrahydrofuran is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active molecules. Its constrained cyclic ether scaffold and chiral amine functionality make it a desirable feature for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. This application note provides a detailed, field-tested protocol for the synthesis of this compound hydrochloride from the readily available and inexpensive chiral precursor, L-aspartic acid. The described multi-step synthesis is robust and scalable, making it suitable for both academic research and industrial drug development settings.

Synthetic Strategy Overview

The overall synthetic strategy involves the transformation of L-aspartic acid into the target this compound through a four-step sequence. This pathway was chosen for its reliability and the use of well-established chemical transformations. The key steps are:

-

Protection of the amine: The amino group of L-aspartic acid is first protected to prevent side reactions in subsequent steps.

-

Reduction of carboxylic acids: The two carboxylic acid moieties are reduced to the corresponding diol.

-

Cyclization: The resulting diol undergoes an intramolecular cyclization to form the tetrahydrofuran ring.

-

Deprotection and salt formation: The protecting group is removed, and the final product is isolated as a stable hydrochloride salt.

Figure 1: Overall synthetic workflow for the preparation of this compound HCl from L-aspartic acid.

Detailed Experimental Protocol

This protocol details a reliable method for the synthesis of this compound hydrochloride from L-aspartic acid.

Step 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)succinic acid

In this initial step, the amino group of L-aspartic acid is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the amine from interfering with the subsequent reduction of the carboxylic acids.

-

Materials:

-

L-aspartic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

-

Procedure:

-

To a stirred solution of L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate (2 x 50 mL).

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid.

-

Step 2: Synthesis of (S)-tert-butyl (3,4-dihydroxy-1-oxobutan-2-yl)carbamate

The protected L-aspartic acid is then reduced to the corresponding diol. Borane-tetrahydrofuran complex is a common and effective reagent for this transformation.

-

Materials:

-

(S)-2-(tert-butoxycarbonylamino)succinic acid

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve (S)-2-(tert-butoxycarbonylamino)succinic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add borane-tetrahydrofuran complex (3.0 eq) via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of methanol until gas evolution ceases.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diol, which can be used in the next step without further purification.

-

Step 3: Synthesis of (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate

The diol undergoes an intramolecular cyclization to form the tetrahydrofuran ring. This step is typically acid-catalyzed.

-

Materials:

-

(S)-tert-butyl (3,4-dihydroxy-1-oxobutan-2-yl)carbamate

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve the crude diol (1.0 eq) in dichloromethane.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the protected aminotetrahydrofuran.

-

Step 4: Synthesis of this compound hydrochloride

The final step involves the deprotection of the Boc group under acidic conditions, followed by isolation of the product as its hydrochloride salt.

-

Materials:

-

(S)-tert-butyl (tetrahydrofuran-3-yl)carbamate

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

-

Procedure:

-

Dissolve (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate (1.0 eq) in 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours.

-

A precipitate will form during the reaction.

-

Add diethyl ether to the mixture to facilitate further precipitation.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white crystalline solid.

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | L-Aspartic Acid | (Boc)₂O, NaHCO₃ | (S)-2-(tert-butoxycarbonylamino)succinic acid | 90-95% |

| 2 | (S)-2-(tert-butoxycarbonylamino)succinic acid | BH₃·THF | (S)-tert-butyl (3,4-dihydroxy-1-oxobutan-2-yl)carbamate | 85-90% (crude) |

| 3 | (S)-tert-butyl (3,4-dihydroxy-1-oxobutan-2-yl)carbamate | H₂SO₄ (cat.) | (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate | 75-85% (after purification) |

| 4 | (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate | 4 M HCl in dioxane | This compound hydrochloride | 95-99% |

Troubleshooting and Key Considerations

-

Step 1: The pH adjustment in the workup is critical for efficient extraction of the Boc-protected amino acid. Ensure the aqueous layer is sufficiently acidified before extraction.

-

Step 2: The addition of the borane-THF complex should be slow and at a low temperature to control the exothermic reaction. Anhydrous conditions are essential for the success of this reduction step.

-

Step 3: The progress of the cyclization should be carefully monitored by TLC to avoid the formation of byproducts due to prolonged exposure to acid.

-

Step 4: The final product is hygroscopic. It should be handled and stored in a dry environment. The use of a pre-prepared solution of HCl in dioxane is recommended for consistency.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound hydrochloride from L-aspartic acid. The described methodology is well-established and offers good overall yields. By following the detailed steps and considering the key points highlighted, researchers can confidently prepare this important chiral building block for their drug discovery and development programs.

Application Note & Protocols: Enantioselective Synthesis of (S)-3-Aminotetrahydrofuran

Abstract: (S)-3-Aminotetrahydrofuran is a pivotal chiral building block in contemporary medicinal chemistry. Its constrained cyclic structure and stereodefined amine functionality are featured in a multitude of clinically relevant molecules, including treatments for cancer, diabetes, and viral infections.[1] This document provides a comprehensive guide to the enantioselective synthesis of this compound, detailing established protocols, discussing the rationale behind methodological choices, and presenting comparative data to aid researchers in selecting the optimal synthetic strategy.

Introduction: The Strategic Importance of this compound

The tetrahydrofuran (THF) moiety is a prevalent scaffold in a vast number of natural products and biologically active compounds.[2][3] When functionalized with a chiral amine, as in this compound, it becomes a high-value intermediate for drug development. The precise three-dimensional arrangement of the amino group is often critical for specific drug-receptor interactions, enhancing potency and selectivity while minimizing off-target effects.[4] Its incorporation into drug candidates like the antiarrhythmic Tecadenoson (for the (R)-enantiomer) and various inhibitors of HIV-protease underscores the demand for robust and scalable enantioselective synthetic routes.[5][6]

This guide will focus on two primary, field-proven strategies for synthesizing the (S)-enantiomer:

-

Chiral Pool Synthesis: Leveraging readily available, enantiopure starting materials from nature, such as L-aspartic acid.

-

Chiral Substrate-Controlled Synthesis: Starting with an enantiopure precursor like (S)-(+)-3-Hydroxytetrahydrofuran.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends on factors such as scale, cost, safety, and available equipment. The following table summarizes the key aspects of the two primary methods discussed in this note.

| Feature | Strategy 1: From L-Aspartic Acid | Strategy 2: From (S)-3-Hydroxytetrahydrofuran |

| Starting Material | L-Aspartic Acid (inexpensive, naturally abundant) | (S)-3-Hydroxytetrahydrofuran (commercially available but more expensive) |

| Number of Steps | ~6 steps | ~3 steps |

| Key Transformations | Acylation, Esterification, Reduction, Cyclization, Hydrolysis | Tosylation, Azidation, Reduction |

| Control of Stereochemistry | Derived from the inherent chirality of L-aspartic acid | Derived from the inherent chirality of the starting alcohol |

| Potential Hazards | Use of highly reactive reducing agents (e.g., LiAlH₄) | Use of toxic sodium azide and potentially explosive azide intermediates |

| Scalability | Can be challenging due to hazardous reagents | Generally high-yielding and scalable, but safety protocols are critical |

Synthetic Route 1: Chiral Pool Synthesis from L-Aspartic Acid

This is a classical and reliable approach that builds the chiral tetrahydrofuran ring system from an inexpensive amino acid. The stereocenter is established from the outset by the L-aspartic acid starting material.[7]

Workflow Overview

The overall transformation involves protecting the amine, modifying the carboxylic acids, reducing them to alcohols, cyclizing to form the THF ring, and finally deprotecting to reveal the desired product.

Caption: Workflow for the synthesis of this compound from L-Aspartic Acid.

Rationale and Mechanistic Insights

-

N-Protection: The initial acylation (e.g., with benzoyl chloride) is crucial to prevent the amine from interfering with subsequent reactions, particularly the reduction step.[7]

-

Reduction: The reduction of both ester groups to primary alcohols is the most challenging step. It typically requires powerful and hazardous hydrides like lithium aluminum hydride (LiAlH₄). The difficulty of handling such reagents on an industrial scale is a significant drawback of this route.[5]

-

Cyclization: The resulting 1,4-diol undergoes an acid-catalyzed intramolecular dehydration (an SN2-type reaction) to form the stable five-membered tetrahydrofuran ring.

-

Deprotection: The final step removes the protecting group to yield the free amine, which is often isolated as a hydrochloride salt for improved stability and handling.[6][7]

Detailed Experimental Protocol (Illustrative)

This protocol is a synthesized representation based on established literature procedures.[7]

Step 1: N-Benzoyl-L-aspartic acid

-

In a 500 mL flask, dissolve L-aspartic acid (30g, 0.225 mol) in 214g of water containing sodium hydroxide (48g, 1.175 mol). Stir for 30 minutes.

-

Cool the mixture in an ice bath and slowly add benzoyl chloride (99g) and phosphoric acid (115.5g, 1.01 mol) concurrently, maintaining the temperature below 10°C.

-

Stir for 4 hours at room temperature.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain (S)-2-benzoyl-aspartic acid.

Step 2: Dimethyl (S)-2-benzoyl-aspartate

-

Suspend the N-benzoyl-L-aspartic acid (from Step 1) in 3880g of methanol in a 5L reaction flask.

-

Cool to below 25°C and slowly add acetyl chloride (181.7g, 2.257 mol).

-

Allow the reaction to stir for 3 hours. Monitor completion by HPLC.

-

Neutralize the reaction with solid sodium bicarbonate. Filter the solids and concentrate the filtrate to dryness.

-

Recrystallize the crude product from ethyl acetate/petroleum ether to yield the pure diester.

Step 3: (S)-2-Benzoylamino-1,4-butanediol

-

[CAUTION: LiAlH₄ is highly reactive. Handle under an inert atmosphere with extreme care.]

-

In a multi-neck flask under argon, prepare a stirred suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0°C and add a solution of the dimethyl ester (from Step 2) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool to 0°C and carefully quench the reaction by sequential, slow addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the combined filtrates to obtain the crude diol.

Step 4 & 5: Cyclization and Deprotection to this compound HCl

-

Dissolve the crude diol (from Step 3) in an appropriate solvent (e.g., aqueous HCl).

-

Heat the mixture to reflux for several hours to effect both cyclization and hydrolysis of the benzoyl group.

-

Cool the reaction mixture and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract the free amine into an organic solvent like dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully bubble dry HCl gas through the solution to precipitate the this compound hydrochloride salt.

-

Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

Synthetic Route 2: From (S)-3-Hydroxytetrahydrofuran

This route is more direct if the chiral starting material is available. It avoids the use of strong reducing agents like LiAlH₄ but introduces other hazardous materials.[5]

Workflow Overview

This strategy employs a classic functional group interconversion, converting the alcohol into a good leaving group, followed by substitution with an azide, and finally reduction to the amine.

References

- 1. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

A Robust and Scalable Synthesis Protocol for (S)-3-Aminotetrahydrofuran Hydrochloride

An Application Note for Drug Development Professionals

Abstract

(S)-3-Aminotetrahydrofuran hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical agents, including novel inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[1]. Its stereochemical purity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles[2][3]. This application note provides a detailed, step-by-step protocol for the large-scale synthesis of this compound hydrochloride with high enantiomeric purity. The described route begins with the commercially available (R)-3-hydroxytetrahydrofuran and proceeds through a robust, three-step sequence involving mesylation, stereoinvertive amination via a Gabriel synthesis, and final deprotection and salt formation. This protocol is designed for scalability, emphasizing process safety, operational efficiency, and rigorous quality control.

Introduction: The Importance of Chiral Integrity

In modern drug development, the three-dimensional structure of a molecule is inextricably linked to its biological function. For chiral molecules, a single stereocenter can be the determining factor between a potent therapeutic and an inactive or even harmful compound[3][4]. This compound is a key heterocyclic amine whose specific stereoconfiguration is essential for its utility as a precursor in complex active pharmaceutical ingredients (APIs)[5][6]. Consequently, access to a reliable and scalable synthesis that guarantees high enantiomeric purity is a prerequisite for its use in pharmaceutical manufacturing.

The following protocol details a field-proven approach that addresses the challenges of stereocontrol and scalability. It avoids the use of highly energetic reagents like azides and employs classical, well-understood reactions that are amenable to a manufacturing environment.

Overall Synthesis Strategy

The core of this synthetic strategy is the controlled inversion of stereochemistry at the C3 position of the tetrahydrofuran ring. We begin with (R)-3-hydroxytetrahydrofuran, an accessible chiral starting material, and convert the hydroxyl group into a primary amine with the opposite (S) configuration. This is achieved via a nucleophilic substitution (SN2) reaction, which is well-known to proceed with a complete inversion of the stereocenter[7][8].

The pathway can be summarized in three main stages:

-

Activation: The hydroxyl group of (R)-3-hydroxytetrahydrofuran is converted into a superior leaving group, a mesylate, without affecting the stereocenter.

-

Displacement & Inversion: The mesylate is displaced by a nitrogen nucleophile (potassium phthalimide) in a Gabriel synthesis. This SN2 reaction inverts the stereochemistry from (R) to (S).

-

Deprotection & Isolation: The phthalimide protecting group is removed, and the resulting (S)-amine is isolated as its stable hydrochloride salt.

Caption: High-level workflow for the synthesis of this compound HCl.

Part 1: Synthesis of the Key Intermediate (S)-2-(Tetrahydrofuran-3-yl)isoindoline-1,3-dione

This part of the process establishes the crucial C-N bond with the correct stereochemistry.

Step 1.1: Mesylation of (R)-3-Hydroxytetrahydrofuran

The conversion of the alcohol to a mesylate is a critical activation step. Methanesulfonyl chloride (MsCl) reacts with the hydroxyl group in the presence of a non-nucleophilic base, such as triethylamine (TEA), to form a sulfonate ester. This ester is an excellent leaving group, preparing the molecule for the subsequent nucleophilic substitution. This reaction proceeds with retention of the original stereochemistry.

Detailed Protocol:

-

To a cooled (0-5 °C) solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM, approx. 10 volumes), add triethylamine (1.5 eq) under a nitrogen atmosphere.

-

Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

-

Stir the reaction at 0-5 °C for 2-3 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding cold water (5 volumes).

-

Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (5 volumes), saturated sodium bicarbonate solution (5 volumes), and finally, brine (5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tetrahydrofuran-3-yl methanesulfonate as an oil. This intermediate is typically used in the next step without further purification.

| Parameter | Value | Rationale |

| Starting Material | (R)-3-hydroxytetrahydrofuran | Chiral precursor with opposite stereochemistry. |